5-Bromo-7-methyl-1-benzofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-1-benzofuran-3-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an aldehyde group at the 3rd position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1-benzofuran-3-carbaldehyde typically involves the bromination of a precursor benzofuran compound. One common method includes the bromination of 7-methylbenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methyl-1-benzofuran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid.
Reduction: 5-Bromo-7-methyl-1-benzofuran-3-methanol.
Substitution: 5-Methoxy-7-methyl-1-benzofuran-3-carbaldehyde (when using NaOCH3).
Scientific Research Applications
5-Bromo-7-methyl-1-benzofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are of interest due to their diverse biological activities.
Biology: Benzofuran derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.
Medicine: Research into benzofuran derivatives has led to the development of potential therapeutic agents for various diseases, including cancer, viral infections, and bacterial infections.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for the development of novel compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1-benzofuran-3-carbaldehyde depends on its specific application. In general, benzofuran derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, in anticancer research, these compounds may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The presence of the bromine atom and the aldehyde group can enhance the compound’s ability to form covalent bonds with biological targets, thereby increasing its potency and specificity.
Comparison with Similar Compounds
5-Bromo-7-methylbenzofuran: Lacks the aldehyde group at the 3rd position.
7-Methyl-1-benzofuran-3-carbaldehyde: Lacks the bromine atom at the 5th position.
5-Bromo-1-benzofuran-3-carbaldehyde: Lacks the methyl group at the 7th position.
Uniqueness: 5-Bromo-7-methyl-1-benzofuran-3-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and aldehyde group on the benzofuran ring. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzofuran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6-2-8(11)3-9-7(4-12)5-13-10(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIJEUPJRPJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.